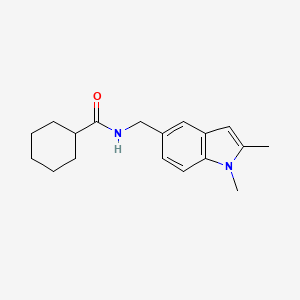

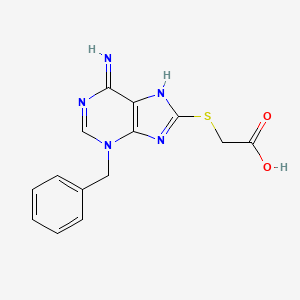

N-((1,2-dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves several steps, including the condensation of indole with dimedone and subsequent reduction of the nitro group to an amino group . The resulting intermediate is then coupled with phenylacetic acid to obtain the final product .Molecular Structure Analysis

The molecular structure of DMIC is based on the indole scaffold, which is a versatile and common nitrogen-based heterocyclic scaffold . This scaffold is found in many important synthetic drug molecules .Chemical Reactions Analysis

Indole derivatives are frequently used in the synthesis of various organic compounds . They have been shown to participate in multicomponent reactions for the synthesis of various heterocyclic compounds .Scientific Research Applications

Cancer Treatment

Indole derivatives, such as the compound , have been found to be biologically active and are being investigated for the treatment of cancer cells . They have shown promise in inducing cell cycle arrest in the G1 phase and facilitating apoptosis in certain types of cells .

Antimicrobial Activity

Indole derivatives have attracted increasing attention in recent years for their potential antimicrobial properties . They could be used in the development of new antimicrobial agents.

Treatment of Various Disorders

Indole derivatives are being studied for their potential to treat various types of disorders in the human body . This includes a wide range of conditions, although specific applications would depend on further research.

Anti-inflammatory and Analgesic Activities

Some indole derivatives have been evaluated for their in vivo anti-inflammatory and analgesic activities . This suggests potential applications in the development of new anti-inflammatory and pain-relieving drugs.

Antiviral Activity

Indole derivatives have shown potential antiviral activities . They could be used in the development of new antiviral agents, potentially offering new treatment options for various viral diseases.

Antioxidant Activity

Indole derivatives possess antioxidant activities , which could have various applications in health and medicine, including the prevention and treatment of diseases caused by oxidative stress.

Antidiabetic Activity

Indole derivatives have shown potential antidiabetic activities . They could be used in the development of new antidiabetic agents, potentially offering new treatment options for diabetes.

Antimalarial Activity

Indole derivatives possess antimalarial activities . This suggests potential applications in the development of new antimalarial drugs, which could be particularly valuable in regions where malaria is prevalent.

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a way that results in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A, suggesting they may affect the viral replication pathway .

Result of Action

Indole derivatives are known to have various biological activities, suggesting they can induce a range of molecular and cellular effects .

properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-13-10-16-11-14(8-9-17(16)20(13)2)12-19-18(21)15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZMQWHBDZBBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1,2-dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7,9-trimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2943240.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2943241.png)

![N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide](/img/structure/B2943252.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2943255.png)

![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide](/img/structure/B2943257.png)

![2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B2943259.png)

![4-Amino-7-methylthieno[2,3-C]pyridin-5-OL](/img/structure/B2943261.png)